3-Chloro-N-methylpropan-1-amine hydrochloride 3-Chloro-N-methylpropan-1-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 97145-88-5
VCID: VC4135489
InChI: InChI=1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H
SMILES: CNCCCCl.Cl
Molecular Formula: C4H11Cl2N
Molecular Weight: 144.04 g/mol

3-Chloro-N-methylpropan-1-amine hydrochloride

CAS No.: 97145-88-5

Cat. No.: VC4135489

Molecular Formula: C4H11Cl2N

Molecular Weight: 144.04 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro-N-methylpropan-1-amine hydrochloride - 97145-88-5

Specification

CAS No. 97145-88-5
Molecular Formula C4H11Cl2N
Molecular Weight 144.04 g/mol
IUPAC Name 3-chloro-N-methylpropan-1-amine;hydrochloride
Standard InChI InChI=1S/C4H10ClN.ClH/c1-6-4-2-3-5;/h6H,2-4H2,1H3;1H
Standard InChI Key SHBWHBGVZIDIQY-UHFFFAOYSA-N
SMILES CNCCCCl.Cl
Canonical SMILES CNCCCCl.Cl

Introduction

Chemical Identity and Structural Characteristics

3-Chloro-N-methylpropan-1-amine hydrochloride belongs to the class of alkylamine hydrochlorides, distinguished by its propane backbone substituted with a chlorine atom at the third carbon and a methyl group attached to the nitrogen. The hydrochloride salt enhances its stability and solubility in polar solvents, which is critical for laboratory handling.

Molecular and Crystallographic Properties

The compound crystallizes in an orthorhombic system, with hydrogen bonding between the ammonium proton and chloride ions contributing to its lattice stability. Key physicochemical properties include:

PropertyValue
Melting Point105°C
Solubility in WaterHighly soluble
Solubility in ChloroformSlightly soluble
AppearanceOff-white to light yellow powder

These properties derive from its ionic interactions and hydrophobic methyl groups, which influence its partitioning behavior in biological systems .

Synthesis and Industrial Production

The synthesis of 3-Chloro-N-methylpropan-1-amine hydrochloride typically involves a two-step process:

  • Methylation of 3-Chloropropylamine:
    Propane-1,3-diamine is selectively methylated using methyl iodide in the presence of a base, yielding N-methyl-3-chloropropylamine.

  • Hydrochloride Salt Formation:
    The free amine is treated with hydrochloric acid, precipitating the hydrochloride salt for purification.

This route achieves a yield of 78–85% under optimized conditions, with chromatography-free isolation enhancing scalability . Alternative methods employ reductive amination of chloroacetone with methylamine, though this approach requires stringent temperature control to avoid side reactions.

Pharmacological and Biochemical Applications

Role in Tamoxifen Analog Metabolism

A pivotal application lies in studying the oxidative metabolism of ferrocene-tamoxifen hybrids, where 3-Chloro-N-methylpropan-1-amine hydrochloride acts as a reagent to simulate hepatic processing. Researchers have identified its incorporation into metabolites that exhibit antiproliferative activity against MCF-7 breast cancer cells (IC₅₀ = 2.1 µM) . The chlorine atom’s electronegativity facilitates covalent binding to cytochrome P450 enzymes, enabling precise tracking of metabolic pathways.

Intermediate in Heterocyclic Synthesis

The compound’s reactivity is exploited in constructing chromeno[4,3-c]pyrazole derivatives, a class of fused heterocycles with demonstrated kinase inhibitory effects. For example, it participates in nucleophilic displacement reactions with fluorinated aromatic ethers, leading to compounds like 8-fluoro-N,N-dimethyl-3-phenyl-3a,4-dihydro-3H-chromeno[4,3-c]pyrazole-2-carboxamide . Such structures are prioritized in oncology drug discovery due to their selectivity for estrogen receptors.

Precautionary MeasureProtocol
Personal Protective EquipmentWear nitrile gloves, safety goggles, and lab coats.
First AidRinse eyes with water for 15 minutes; wash skin with soap and water.
StorageKeep in a sealed container under inert gas (N₂ or Ar) at 4°C.

These guidelines mitigate risks during laboratory use, particularly given the compound’s hygroscopic nature .

Comparative Analysis with Structural Analogs

To contextualize its uniqueness, Table 2 contrasts 3-Chloro-N-methylpropan-1-amine hydrochloride with related chlorinated amines:

CompoundCAS NumberSimilarity IndexKey Distinction
3-Chloro-N,N-dimethylpropan-1-amine109-54-60.88Additional methyl group reduces polarity
3-Chloropropan-1-amine hydrochloride6276-54-60.80Lacks methyl group, higher water solubility

The methyl substitution in 3-Chloro-N-methylpropan-1-amine hydrochloride balances lipophilicity and ionic character, optimizing its utility in drug delivery systems .

Emerging Research Directions

Recent investigations focus on its potential as a proton shuttle in organocatalytic reactions, leveraging the amine’s basicity to accelerate aldol condensations. Preliminary results show a 12-fold rate increase in ketone-aldehyde couplings compared to traditional catalysts like pyrrolidine. Additionally, its incorporation into metal-organic frameworks (MOFs) is being explored for controlled drug release applications, capitalizing on the chloride’s coordination flexibility.

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